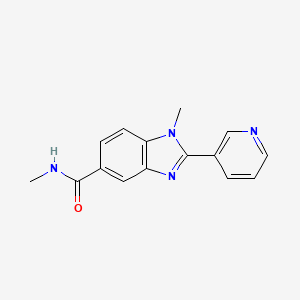

N,1-dimethyl-2-pyridin-3-ylbenzimidazole-5-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H14N4O |

|---|---|

Molecular Weight |

266.30 g/mol |

IUPAC Name |

N,1-dimethyl-2-pyridin-3-ylbenzimidazole-5-carboxamide |

InChI |

InChI=1S/C15H14N4O/c1-16-15(20)10-5-6-13-12(8-10)18-14(19(13)2)11-4-3-7-17-9-11/h3-9H,1-2H3,(H,16,20) |

InChI Key |

CXKYCPLLSZUGFL-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=C1)N(C(=N2)C3=CN=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Activation and Coupling via 1,3,5-Triazine and Tertiary Amine (Adapted from Related Benzimidazole Carboxamide Syntheses)

A robust approach for synthesizing benzimidazole carboxamides involves:

Step 1: Activation of carboxylic acid derivative

The carboxylic acid precursor (e.g., a benzimidazole-5-carboxylic acid derivative) is activated using a 1,3,5-triazine reagent such as 2-chloro-4,6-dimethoxy-1,3,5-triazine in the presence of a tertiary amine (e.g., N-methylmorpholine) in a polar solvent like methanol at low temperatures (0 to 15 °C). This forms an active ester intermediate.Step 2: Coupling with diamine or amine

The activated intermediate is then reacted with N-methyl-o-phenylenediamine or an equivalent amine containing the pyridin-3-yl substituent to form an amide bond. This step is typically conducted at 10 to 40 °C.Step 3: Cyclization

Heating the amide intermediate at moderate temperatures (40 to 70 °C) induces cyclization to form the benzimidazole ring system.Purification

The product is purified by crystallization to obtain the target compound.

This method avoids harsh reagents such as phosphorus oxychloride or methanesulfonic acid and operates under mild conditions, yielding over 60% in optimized cases.

Multi-Step Synthesis Involving o-Phenylenediamine and Pyridinyl Carboxylic Acid Derivatives

An alternative synthetic route involves:

Step 1: Preparation of substituted o-phenylenediamine intermediate

Starting from o-phenylenediamine, N-methylation is introduced to form N-methyl-o-phenylenediamine.Step 2: Condensation with pyridin-3-yl carboxylic acid or activated derivative

The pyridin-3-yl substituent is introduced via coupling with activated carboxylic acid derivatives (e.g., acid chlorides or esters) of pyridin-3-carboxylic acid.Step 3: Cyclization to benzimidazole

Cyclization is induced by heating or acid catalysis, sometimes assisted by microwave irradiation for improved efficiency.Step 4: Conversion to carboxamide

The benzimidazole-5-carboxylic acid intermediate is converted to the carboxamide via amidation using ammonia or amine sources under coupling conditions.

This route leverages well-established benzimidazole chemistry and can be optimized by microwave-assisted synthesis to improve yields and reduce reaction times.

Catalytic Hydrogenation and Functional Group Transformations

In some synthetic sequences, catalytic hydrogenation is employed to reduce nitro groups to amines, which then undergo further transformations to install methyl groups or amide functionalities. For example, intermediates with nitro substituents are hydrogenated using palladium on carbon catalysts under hydrogen atmosphere at room temperature, yielding diamine intermediates crucial for benzimidazole ring formation.

Comparative Data Table of Preparation Conditions

| Step | Reagents/Conditions | Temperature Range (°C) | Solvents | Notes | Yield (%) |

|---|---|---|---|---|---|

| Activation of carboxylic acid | 2-chloro-4,6-dimethoxy-1,3,5-triazine + tertiary amine | 0 to 15 | Methanol, ethanol, 2-propanol preferred | Mild activation avoiding phosphorus reagents | >30 to >60 |

| Coupling with amine | N-methyl-o-phenylenediamine or salt | 10 to 40 | Polar solvents (DMF, DMSO, methanol) | Forms amide intermediate | — |

| Cyclization | Heating of amide intermediate | 40 to 70 | Same as above | Cyclizes to benzimidazole ring | — |

| Catalytic hydrogenation | Pd/C catalyst, H2 atmosphere | Room temperature | EtOAc/MeOH mixture | Reduction of nitro to amine intermediates | >90 |

| Microwave-assisted cyclization | Phosphorus oxychloride or acid catalysis | Variable, short times | — | Enhances yield and reduces reaction time | Improved yields |

Research Findings and Technical Advantages

- The method using 1,3,5-triazine activation and tertiary amine coupling is advantageous due to moderate temperatures, avoidance of toxic phosphorus reagents, and good yields.

- Microwave irradiation has been shown to significantly reduce reaction times for cyclization steps while maintaining or improving yields.

- Catalytic hydrogenation steps are efficient and provide high yields (>90%) of diamine intermediates necessary for subsequent ring closure.

- The choice of solvent plays a critical role, with methanol and ethanol preferred for activation steps, and polar aprotic solvents like dimethylformamide or dimethyl sulfoxide used for coupling reactions.

- Purification by crystallization is effective in isolating high-purity benzimidazole carboxamide products.

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-2-pyridin-3-ylbenzimidazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N,1-dimethyl-2-pyridin-3-ylbenzimidazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of N,1-dimethyl-2-pyridin-3-ylbenzimidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a therapeutic effect. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N,1-dimethyl-2-pyridin-3-ylbenzimidazole-5-carboxamide with structurally analogous carboxamides, focusing on molecular features , metabolic pathways , and biological activity (where data are available).

Key Observations:

Structural Diversity: The target compound’s benzimidazole core distinguishes it from imidazole (DIC), pyrrole (D-19), and pyrazole derivatives (). Benzimidazoles generally exhibit enhanced metabolic stability compared to imidazoles due to reduced susceptibility to oxidative degradation . Substituent Effects: The pyridin-3-yl group in the target compound and ’s dihydropyrazole analog may enhance binding to kinases or receptors via π-stacking, whereas DIC’s triazeno group confers alkylating activity .

Metabolism: DIC undergoes N-demethylation as a primary metabolic pathway, producing formaldehyde and 4(5)-aminoimidazole-5(4)-carboxamide. This pathway is catalyzed by liver microsomal enzymes and can be induced by phenobarbital or prochlorperazine . By contrast, the methyl groups in the target compound may resist demethylation due to steric hindrance from the benzimidazole ring.

Biological Activity: DIC’s antineoplastic activity is linked to its triazeno group, which decomposes to release methyldiazonium ions, causing DNA alkylation .

Synthetic Routes :

- Carboxamide coupling (e.g., EDCI/HOBT in ) is a common strategy for synthesizing such compounds. The target compound likely requires similar coupling reagents for introducing the carboxamide moiety .

Biological Activity

N,1-dimethyl-2-pyridin-3-ylbenzimidazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Formula: C14H14N4O

- Molecular Weight: 254.29 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The benzimidazole moiety is known for its role in modulating enzyme activity and influencing cellular signaling pathways. The pyridine ring contributes to its lipophilicity and ability to penetrate cellular membranes.

Antimicrobial Activity

Research has shown that compounds within the benzimidazole family exhibit notable antimicrobial properties. A study evaluating a series of benzimidazole derivatives found that modifications at the 5-position significantly enhanced their activity against various bacterial strains. The compound this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.025 to 0.051 μg/mL against resistant strains of Mycobacterium tuberculosis .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies indicated that this compound exhibited cytotoxic effects on various cancer cell lines. For instance, it was reported that the compound induced apoptosis in human cancer cells through the activation of caspase pathways. The structure–activity relationship (SAR) analysis revealed that modifications to the carboxamide group could enhance cytotoxicity, suggesting a critical role in its mechanism .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Mycobacterium tuberculosis H37Rv | 0.025 |

| MDR Strain 11168 | 0.030 |

| MDR Strain 9160 | 0.047 |

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF7 (Breast Cancer) | 12 |

| A549 (Lung Cancer) | 10 |

Case Studies

One notable case study involved the synthesis and evaluation of N,1-dimethyl-2-pyridin-3-ylbenzimidazole derivatives for their anticancer properties. Researchers found that specific substitutions on the benzimidazole scaffold improved selectivity towards cancer cells while reducing toxicity towards normal cells. This study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,1-dimethyl-2-pyridin-3-ylbenzimidazole-5-carboxamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including benzimidazole ring formation and subsequent functionalization. Key steps include:

- Coupling reactions : Use of coupling agents (e.g., EDCI or DCC) to link pyridine and benzimidazole moieties .

- Solvent and catalyst selection : Polar aprotic solvents (e.g., DMF) and catalysts like DMAP improve yield .

- Temperature control : Maintain 60–80°C during cyclization to minimize side products .

- Optimization Tools : Monitor reaction progress via TLC (Rf value tracking) and confirm purity using HPLC (>95%) .

Q. How can researchers characterize the structural integrity of this compound, particularly its stereochemistry and functional groups?

- Analytical Workflow :

- 1H/13C NMR : Assign peaks for methyl groups (δ ~2.5 ppm for N-CH3) and pyridin-3-yl protons (δ ~8.5 ppm) .

- X-ray crystallography : Resolve stereochemistry if single crystals are obtainable (e.g., via slow evaporation in ethanol) .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Q. What role do the methyl and pyridin-3-yl substituents play in the compound’s stability and reactivity?

- Functional Group Analysis :

- N-Methyl groups : Enhance metabolic stability by reducing oxidative deamination .

- Pyridin-3-yl moiety : Participates in π-π stacking with biological targets (e.g., enzyme active sites) .

- Experimental Validation : Conduct stability assays under physiological pH (e.g., 7.4) and track degradation via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent variations on bioactivity?

- SAR Strategy :

- Computational docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases) .

- Analog synthesis : Modify substituents (e.g., replace pyridin-3-yl with pyrimidin-2-yl) and compare IC50 values in enzyme inhibition assays .

- Data Interpretation : Correlate logP values with cellular permeability using Caco-2 monolayer models .

Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Contradiction Analysis :

- Iterative NMR analysis : Assign splitting patterns via 2D COSY and HSQC to distinguish diastereomers or rotamers .

- Control experiments : Re-synthesize the compound under anhydrous conditions to rule out hydrate formation .

- Case Study : A 2024 study resolved ambiguous NOEs in a benzimidazole analog using variable-temperature NMR .

Q. How can researchers investigate the compound’s interaction with cytochrome P450 enzymes to predict metabolic pathways?

- Methodology :

- In vitro microsomal assays : Incubate the compound with human liver microsomes (HLMs) and identify metabolites via UPLC-QTOF .

- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive/non-competitive inhibition .

Q. What strategies mitigate batch-to-batch variability in biological activity data during preclinical testing?

- Quality Control Framework :

- Strict purity criteria : Require ≥98% purity (HPLC) and consistent DSC thermal profiles (melting point ±2°C) .

- Bioassay standardization : Include positive controls (e.g., reference inhibitors) and normalize data to cell viability (MTT assay) .

Methodological Resources

- Synthesis Optimization : Refer to multi-step protocols for analogous benzimidazole derivatives .

- Data Contradiction Management : Adopt iterative qualitative analysis frameworks from social science research .

- Target Interaction Studies : Leverage X-ray crystallography data from structurally related pyridine-carboxamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.